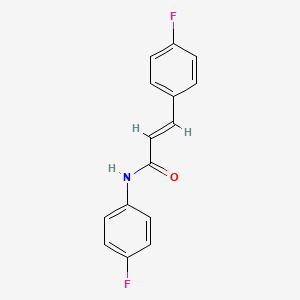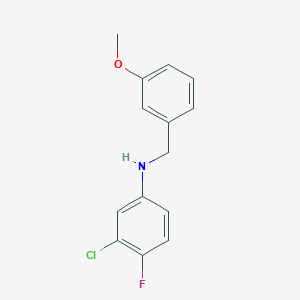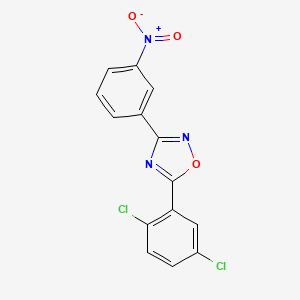
N,3-bis(4-fluorophenyl)acrylamide
Vue d'ensemble
Description
N,3-bis(4-fluorophenyl)acrylamide is a useful research compound. Its molecular formula is C15H11F2NO and its molecular weight is 259.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 259.08087030 g/mol and the complexity rating of the compound is 316. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Hollow Thermoresponsive Microgels
N,3-bis(4-fluorophenyl)acrylamide has been used in the synthesis of thermoresponsive poly(N-isopropyl acrylamide) (pNIPAm) microgels. These microgels are synthesized from core-shell nanoparticles and have applications in controlled drug delivery and biosensing due to their responsive nature to temperature changes (Nayak et al., 2005).
Copolymerization Studies
This compound is involved in the free-radical crosslinking copolymerization of acrylamide, which is significant in creating materials with unique properties. This process has been investigated in water, leading to insights into polymer formation and potential applications in various fields, such as materials science and engineering (Naghash et al., 2002).
pH-Sensitive Hydrogels
Research has explored the use of this compound in the synthesis of poly(acrylamide-co-acrylic acid) hydrogels. These hydrogels exhibit pH sensitivity, making them promising for applications in pharmaceuticals and biomaterials, particularly in drug release systems (Nesrinne & Djamel, 2017).
Corrosion Inhibition
Acrylamide derivatives, including this compound, have been studied for their effectiveness in inhibiting corrosion, particularly on metals like copper. This application is significant in the field of materials science and engineering, offering potential solutions for corrosion-related issues in industrial settings (Abu-Rayyan et al., 2022).
Voltage-Responsive Polymer Nanoparticles
Research into poly(N-(2-hydroxyethyl)acrylamide) with pendant β-cyclodextrin, intramolecularly crosslinked with bridged bis(ferrocene), highlights the voltage-responsive nature of these supramolecular nanoparticles. This has implications for the development of smart materials in electronics and nanotechnology (Wang, Pu, & Che, 2016).
Synthesis of 3-Arylquinolin-2-ones
The compound plays a role in the synthesis of 3-arylquinolin-2-one derivatives, an area of interest in organic chemistry and pharmaceutical research. This process involves phenyliodine bis(trifluoroacetate)-mediated reactions, contributing to the understanding of reaction mechanisms and regioselectivity in organic synthesis (Liu et al., 2016).
Electrochromic and Electrofluorescent Materials
Research into electroactive polyamides containing bis(diphenylamino)-fluorene units for their use as electroactive fluorophores has shown promising results. These materials have applications in the development of multicolor electrochromic devices and displays (Sun et al., 2016).
Propriétés
IUPAC Name |
(E)-N,3-bis(4-fluorophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2NO/c16-12-4-1-11(2-5-12)3-10-15(19)18-14-8-6-13(17)7-9-14/h1-10H,(H,18,19)/b10-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYMUAHBBJOGNFC-XCVCLJGOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NC2=CC=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NC2=CC=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-Ethyl-piperazin-1-yl)-2-oxo-ethyl]-4-fluoro-N-methyl-benzenesulfonamide](/img/structure/B5831939.png)


![N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-2,4-dimethylbenzamide](/img/structure/B5831971.png)


![N-[3-(acetylamino)phenyl]-3-(2-chlorophenyl)acrylamide](/img/structure/B5831994.png)



![2,4-dimethoxybenzaldehyde [4-(4-chlorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B5832028.png)
![ethyl 4-ethyl-2-[(4-fluorobenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5832033.png)

![3-{4-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B5832049.png)
